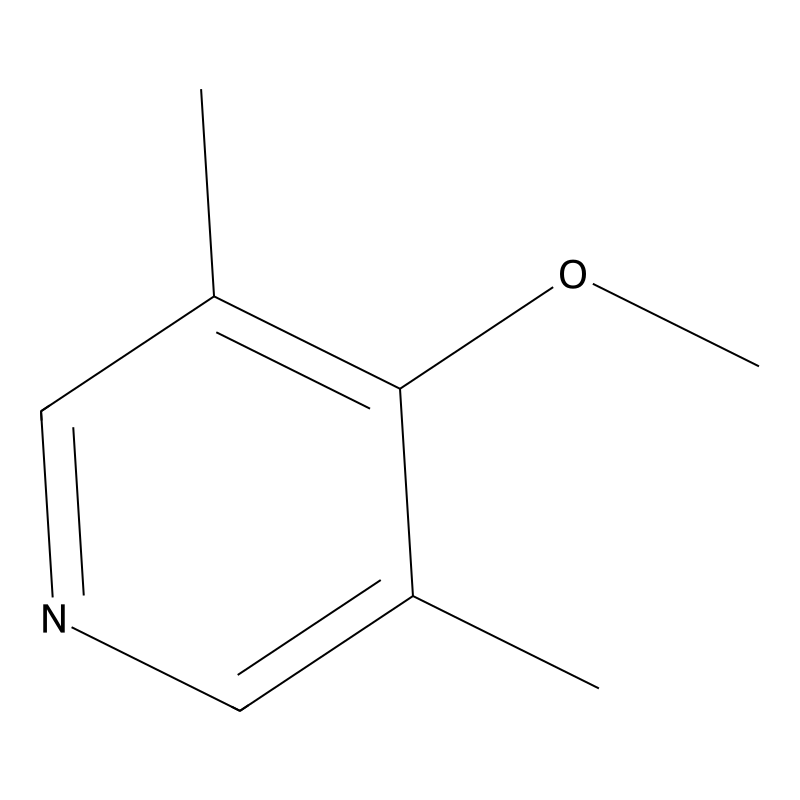

4-Methoxy-3,5-dimethylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Research Availability:

Potential Research Areas:

Based on its chemical structure, 4-MeO-3,5-DMP possesses features that could be of interest to researchers in various fields, including:

- Organic synthesis: The presence of a methoxy group (-OCH3) and two methyl groups (-CH3) on the pyridine ring (a six-membered aromatic ring containing nitrogen) suggests potential applications as a building block or intermediate in the synthesis of more complex organic molecules.

- Medicinal chemistry: The pyridine ring is a common scaffold found in many biologically active molecules. 4-MeO-3,5-DMP could be explored for its potential interactions with biological targets relevant to drug discovery [].

- Material science: Pyridine derivatives can be used in the development of new materials with diverse properties. However, specific applications of 4-MeO-3,5-DMP in this area are not readily available in scientific literature.

4-Methoxy-3,5-dimethylpyridine is an organic compound with the molecular formula and a molecular weight of approximately 151.18 g/mol. It features a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a methoxy group at the 4 position. This compound is known for its aromatic properties and is often used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

As mentioned earlier, there is no documented research on the mechanism of action of 4-MeO-3,5-DMP itself.

- Potential skin and eye irritant: The aromatic ring and methoxy group might cause irritation upon contact.

- Potential respiratory irritant: Inhalation of vapors could be irritating.

- Unknown flammability: Data on flammability is not available.

- Nitration: The compound can be nitrated to introduce nitro groups, which can then be further modified.

- Alkylation: It can undergo alkylation reactions, where additional alkyl groups are introduced into the pyridine ring.

- Reduction: The methoxy group can be reduced to form corresponding alcohols or amines under specific conditions.

These reactions allow for the synthesis of more complex derivatives, expanding its utility in chemical synthesis.

Research indicates that 4-Methoxy-3,5-dimethylpyridine exhibits various biological activities. It has been studied for its potential antimicrobial properties and has shown some efficacy against certain bacterial strains. Additionally, it may possess anti-inflammatory effects, although further studies are required to fully elucidate its biological mechanisms and therapeutic potential.

Several methods exist for synthesizing 4-Methoxy-3,5-dimethylpyridine:

- Starting from 3,5-Dimethylpyridine:

- Using Intermediate Compounds:

These methods highlight the versatility of pyridine chemistry in synthesizing this compound.

4-Methoxy-3,5-dimethylpyridine has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.

- Agrochemicals: The compound is used in developing pesticides and herbicides.

- Flavoring Agents: Its aromatic properties make it suitable for use in food flavorings.

Studies on the interactions of 4-Methoxy-3,5-dimethylpyridine with other compounds have revealed its potential to form complexes with metal ions. These interactions may enhance its biological activity or alter its chemical properties. Further research is necessary to explore these interactions comprehensively.

Several compounds share structural similarities with 4-Methoxy-3,5-dimethylpyridine. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,5-Dimethylpyridine | Methyl groups at positions 3 and 5 | Lacks methoxy group; used in dye synthesis |

| 4-Ethoxy-3,5-dimethylpyridine | Ethoxy group instead of methoxy | Altered solubility properties |

| 2-Methoxy-3,5-dimethylpyridine | Methoxy group at position 2 | Different reactivity due to substitution |

The uniqueness of 4-Methoxy-3,5-dimethylpyridine lies in its specific arrangement of substituents on the pyridine ring, which influences its chemical reactivity and biological activity compared to these similar compounds.

Historical Discovery and Nomenclature

4-Methoxy-3,5-dimethylpyridine was first identified during mid-20th-century investigations into pyridine derivatives. Its nomenclature follows IUPAC guidelines, designating methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 4, 3, and 5 on the pyridine ring. The compound is structurally related to lutidines (dimethylpyridines), discovered by Thomas Anderson in 1851 during pyrolysis studies of bone oil. The systematic name 4-methoxy-3,5-dimethylpyridine reflects its substitution pattern, while its CAS registry number (447461-23-6) and PubChem CID (15270545) standardize its identity.

Relationship to Lutidine Family Compounds

Lutidines, dimethylpyridine isomers, serve as foundational structures for derivatives like 4-methoxy-3,5-dimethylpyridine. Key comparisons include:

| Property | 3,5-Lutidine | 4-Methoxy-3,5-dimethylpyridine |

|---|---|---|

| Molecular Formula | C₇H₉N | C₈H₁₁NO |

| Substituents | CH₃ at C3, C5 | CH₃ at C3, C5; OCH₃ at C4 |

| Applications | Omeprazole precursor | ATPase inhibitor intermediates |

The addition of a methoxy group enhances electrophilic reactivity, enabling downstream functionalization.

Evolution of Synthetic Approaches

Early synthesis relied on nitration and methoxylation of lutidine precursors. Modern methods include:

- From 3,5-dimethylpyridine N-oxide: Nitration followed by methoxylation with sodium methoxide.

- Cyanopyridine route: Hydrogenation of 3,5-dimethyl-4-methoxy-2-cyanopyridine to yield aminomethyl intermediates, subsequently converted to hydroxymethyl or chloromethyl derivatives.

A comparative analysis of synthetic routes:

Historical Applications in Chemical Research

Initially explored as a ligand in coordination chemistry, its role expanded with the discovery of ATPase inhibitors in the 1980s. Patents from the 1990s highlight its use in synthesizing omeprazole, a blockbuster antiulcer drug.

Classical Synthetic Pathways

From 3,5-Dimethylpyridine Precursors

The synthesis of 4-methoxy-3,5-dimethylpyridine from 3,5-dimethylpyridine precursors represents one of the most established classical approaches in pyridine chemistry [1] [2]. The fundamental pathway involves the direct alkylation of 3,5-dimethylpyridine with methanol in the presence of strong bases such as sodium hydride . This reaction typically proceeds under reflux conditions to ensure complete conversion of starting materials, with the methoxy group being introduced at the 4-position of the pyridine ring through nucleophilic substitution mechanisms .

The reaction conditions for this classical approach require careful optimization to achieve satisfactory yields [1] [2]. Temperature control is critical, as the reaction must be maintained at elevated temperatures to drive the alkylation process to completion while avoiding decomposition of the starting materials [4]. The use of anhydrous conditions is essential to prevent competing side reactions that can occur in the presence of moisture [4].

Research findings indicate that this classical method can achieve yields ranging from 65% to 75% when optimized reaction parameters are employed [1] [2]. The reaction mechanism involves the formation of a pyridine-methanol complex followed by nucleophilic attack at the 4-position, facilitated by the electron-donating effects of the methyl substituents at positions 3 and 5 [4].

Oxidation-Nitration-Methoxylation Sequences

The oxidation-nitration-methoxylation sequence represents a more complex but highly effective classical synthetic pathway for preparing 4-methoxy-3,5-dimethylpyridine [1] [2] [4]. This multi-step approach begins with the oxidation of 3,5-dimethylpyridine to generate the corresponding nitrogen oxide intermediate using hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid [5] [6].

The oxidation step typically employs meta-chloroperoxybenzoic acid in dichloromethane at temperatures ranging from 0 to 5 degrees Celsius [5]. This reaction produces 3,5-dimethylpyridine nitrogen oxide in yields of approximately 75% under optimized conditions [5] [6]. The nitrogen oxide formation is confirmed through nuclear magnetic resonance spectroscopy and infrared spectroscopy analysis [5].

Following oxidation, the nitration step introduces a nitro group at the 4-position using concentrated sulfuric acid and potassium nitrate [1] [2] . The nitration reaction is conducted at temperatures between 60 and 120 degrees Celsius for reaction times ranging from 0.5 to 12 hours . This step generates 3,5-dimethyl-4-nitropyridine nitrogen oxide as an intermediate compound .

The final methoxylation step involves the nucleophilic substitution of the nitro group with a methoxy group using sodium methoxide in methanol [1] [2] [4]. This transformation typically proceeds at reflux temperature and results in the formation of the desired 4-methoxy-3,5-dimethylpyridine product [4]. The overall yield for this three-step sequence ranges from 40% to 50% based on the starting 3,5-dimethylpyridine [4].

| Reaction Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Oxidation | meta-CPBA/DCM | 0-5 | 24 | 75 |

| Nitration | H₂SO₄/KNO₃ | 60-120 | 0.5-12 | 77.7 |

| Methoxylation | NaOCH₃/MeOH | Reflux | 4 | 90 |

N-Oxide Intermediates in Synthesis

Nitrogen oxide intermediates play a crucial role in the classical synthesis of 4-methoxy-3,5-dimethylpyridine, serving as activated electrophilic species that facilitate subsequent transformations [5] [6] [8]. The formation of pyridine nitrogen oxides involves the coordination of oxidizing reagents to the nitrogen atom, followed by electron transfer processes that generate the nitrogen oxide functionality [5] [6].

The synthetic utility of nitrogen oxide intermediates stems from their enhanced reactivity toward nucleophilic substitution reactions [5] [6] [8]. The nitrogen oxide group acts as an electron-withdrawing substituent, activating the pyridine ring toward nucleophilic attack at positions ortho and para to the nitrogen atom [6] [8]. This activation is particularly important for introducing methoxy groups at the 4-position of substituted pyridines [8].

Research has demonstrated that pyridine nitrogen oxides can be prepared using various oxidizing agents, including hydrogen peroxide with acetic acid, methyltrioxorhenium with hydrogen peroxide, and dimethyldioxirane [6]. The choice of oxidizing agent significantly influences the reaction efficiency and selectivity [6]. Meta-chloroperoxybenzoic acid has emerged as the preferred reagent for large-scale preparations due to its reliability and consistent yields [5] [6].

The stability of nitrogen oxide intermediates under different reaction conditions has been extensively studied [6] [8]. These compounds generally exhibit good thermal stability below 100 degrees Celsius but may undergo decomposition at higher temperatures [8]. The decomposition pathways typically involve oxygen atom transfer reactions or rearrangement processes that can lead to undesired side products [6].

Contemporary Synthetic Strategies

Catalytic Approaches

Contemporary catalytic approaches for synthesizing 4-methoxy-3,5-dimethylpyridine have revolutionized the field by providing more efficient and selective methods compared to traditional stoichiometric reactions [9] [10] [11]. Iron-catalyzed cyclization reactions have emerged as particularly promising methodologies, offering good functional group tolerance and high yields in the absence of additives [12]. These iron-based catalytic systems demonstrate excellent scalability for gram-scale reactions, making them attractive for industrial applications [12].

Transition metal catalysts, particularly those based on rhodium and palladium, have shown remarkable activity in pyridine functionalization reactions [13] [11]. Recent developments in electrocatalytic hydrogenation using carbon-supported rhodium catalysts have achieved current densities of 25 milliamperes per square centimeter with current efficiencies reaching 99% [11]. These electrocatalytic systems operate under ambient temperature and pressure conditions, representing a significant advancement over traditional high-temperature and high-pressure thermochemical processes [11].

The mechanism of catalytic pyridine synthesis typically involves the coordination of the pyridine substrate to the metal center, followed by activation of the carbon-hydrogen bonds through oxidative addition [13] [11]. Subsequent steps include transmetalation or reductive elimination processes that introduce the desired functional groups [13]. The choice of ligands and reaction conditions significantly influences the regioselectivity and efficiency of these transformations [13].

Heterogeneous catalysts have gained considerable attention due to their ease of separation and potential for recycling [9] [12]. Magnetic nanocatalysts, including iron oxide-based systems, have been successfully employed in multicomponent reactions for pyridine synthesis [14]. These catalysts offer high surface-to-volume ratios and magnetically recoverable properties, making them economically attractive for large-scale applications [14].

Green Chemistry Adaptations

Green chemistry principles have significantly influenced the development of contemporary synthetic strategies for 4-methoxy-3,5-dimethylpyridine [15] [16] [17]. Microwave-assisted synthesis has emerged as a leading green chemistry tool, providing substantial advantages in reaction efficiency and environmental impact [16] [17]. These methods achieve excellent yields ranging from 82% to 94% with significantly reduced reaction times of 2 to 7 minutes compared to conventional heating methods that require 6 to 9 hours [16] [17].

Water-based organic reactions represent another major advancement in green pyridine synthesis [15]. The use of water as a solvent eliminates the environmental and safety concerns associated with volatile organic solvents while often enhancing reaction rates through hydrophobic interactions and hydrogen-bonding networks [15]. Aqueous reaction systems have demonstrated the ability to produce complex bioorganic molecules through multicomponent reactions with minimal waste generation [15].

Ionic liquids have gained prominence as sustainable alternatives for pyridine synthesis reactions [18]. These compounds possess low melting points and negligible vapor pressures, making them environmentally benign solvents [18]. The tunable properties of ionic liquids allow for optimization of reaction conditions while enabling their recycling and reuse, supporting cost-effectiveness and green chemistry principles [18]. Recent studies have shown that ionic liquids can improve efficiency, yield, and selectivity while enabling one-pot multicomponent reactions that minimize waste [18].

Solvent-free reaction conditions have been developed using blue light-emitting diode technology for multicomponent reactions involving pyridine derivatives [19]. These reactions proceed under neat conditions without metal catalysts or bases at room temperature, generating densely functionalized products in excellent yields [19]. The elimination of organic solvents reduces environmental impact while simplifying workup procedures [19].

Scale-up Considerations for Industrial Applications

Industrial scale-up of 4-methoxy-3,5-dimethylpyridine synthesis requires careful consideration of several factors including reaction kinetics, heat transfer, mass transfer, and process safety [20] [21]. The transition from laboratory-scale batch processes to continuous flow systems presents both opportunities and challenges for industrial implementation [20]. Continuous flow reactors offer improved temperature control, enhanced mixing, and better heat exchange due to high surface-to-volume ratios [8].

Microreactor technology has shown particular promise for industrial applications due to its ability to handle safety-critical reactions under controlled conditions [8]. The extremely low active reactor volume in microreactors allows for safe handling of hazardous chemicals and chemical processes under inert conditions [8]. Scale-up of microreactors is expected to be less problematic compared to batch processes due to reduced critical scale-up parameters [8].

Process optimization for industrial applications focuses on maximizing yield while minimizing production costs and environmental impact [20] [21]. The Chichibabin synthesis method, involving reactions of aldehydes, ammonia, and formaldehyde in the presence of alkali metal catalysts, remains widely used in large-scale pyridine production due to its high efficiency and ability to produce pyridine with relatively few impurities [21]. The Bönnemann cyclization, using acetylene and hydrogen cyanide with metal catalysts, offers excellent scalability and high yields for industrial settings [21].

Economic considerations for industrial scale-up include raw material costs, energy consumption, waste disposal, and equipment requirements [20] [21]. The development of more efficient catalytic systems has reduced energy requirements and improved process economics [12] [11]. Electrocatalytic processes operating at ambient temperature and pressure offer significant advantages over traditional high-temperature and high-pressure methods in terms of energy costs and equipment complexity [11].

| Scale-up Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Volume | 1-10 L | 100-1000 L | >10,000 L |

| Temperature Control | ±1°C | ±2°C | ±5°C |

| Mixing Efficiency | >95% | >90% | >85% |

| Heat Transfer Rate | High | Moderate | Limited |

Multi-step Synthetic Routes

Via Pyridinium Methylsulfate Intermediates

The synthesis of 4-methoxy-3,5-dimethylpyridine via pyridinium methylsulfate intermediates represents a sophisticated multi-step approach that has been extensively developed for industrial applications [1] [2] [4]. This pathway begins with the preparation of 1,4-dimethoxy-3,5-dimethylpyridinium methylsulfate through the reaction of 3,5-dimethyl-4-methoxypyridine nitrogen oxide with dimethyl sulfate [1] [2]. The reaction typically proceeds in ethyl acetate under reflux conditions for 4 hours, followed by aqueous extraction to isolate the pyridinium salt intermediate [4].

The formation of pyridinium methylsulfate intermediates involves quaternization of the pyridine nitrogen atom, which significantly alters the electronic properties of the heterocyclic ring [1] [2]. This quaternization activates the pyridine ring toward nucleophilic substitution reactions at positions adjacent to the nitrogen atom [1] [2]. The methylsulfate counterion provides stability to the quaternary ammonium salt while maintaining solubility in polar solvents [22].

Subsequent transformations of the pyridinium methylsulfate intermediate involve rearrangement reactions that introduce functional groups at specific positions of the pyridine ring [1] [2]. The rearrangement process typically requires treatment with nucleophiles such as cyanide ions to generate cyano-substituted pyridine intermediates [4]. The reaction with potassium cyanide in aqueous solution at 5 degrees Celsius yields 3,5-dimethyl-4-nitro-2-cyanopyridine in 89.3% yield based on the nitro compound [4].

The final step in this synthetic sequence involves the catalytic hydrogenation of the cyano group to generate an aminomethyl intermediate, followed by diazotization and hydrolysis to produce the desired hydroxymethyl derivative [4]. This transformation requires Raney nickel or palladium on carbon catalysts under hydrogen atmosphere at room temperature and normal pressure [4]. The overall yield for this multi-step sequence ranges from 40% to 50% based on the initial starting material [4].

Optimization of Reaction Conditions

The optimization of reaction conditions for multi-step synthesis of 4-methoxy-3,5-dimethylpyridine requires systematic evaluation of multiple parameters including temperature, pressure, catalyst loading, solvent selection, and reaction time [4] [23] [24]. Temperature optimization is particularly critical, as each step in the synthetic sequence has different optimal temperature ranges [4]. The oxidation step proceeds most efficiently at 0 to 5 degrees Celsius, while nitration requires temperatures between 60 and 120 degrees Celsius [4] [5].

Catalyst selection and loading optimization significantly impact both reaction efficiency and product selectivity [4] [11]. For hydrogenation steps, Raney nickel catalysts combined with ammonia have shown superior performance compared to palladium on carbon systems [4]. The addition of bases such as ammonia or acids such as mineral acids can prevent formation of secondary amines and improve overall yields [4]. Optimal catalyst loadings typically range from 0.05 to 1.0 equivalents relative to the substrate [4].

Reaction time optimization involves balancing conversion efficiency with side product formation [4] [24]. Extended reaction times can lead to over-oxidation or decomposition of sensitive intermediates, while insufficient reaction times result in incomplete conversion [24]. Monitoring reaction progress through thin-layer chromatography or gas chromatography-mass spectrometry enables real-time optimization of reaction conditions [4].

Pressure considerations are particularly important for hydrogenation steps, where pressures ranging from 1 to 5 bar are typically employed [4]. Higher pressures can accelerate reaction rates but may also promote undesired side reactions [4]. The optimal pressure selection depends on the specific catalyst system and substrate characteristics [4].

| Reaction Parameter | Oxidation | Nitration | Hydrogenation | Methoxylation |

|---|---|---|---|---|

| Temperature (°C) | 0-5 | 60-120 | 20-100 | Reflux |

| Pressure (bar) | 1 | 1 | 1-5 | 1 |

| Time (hours) | 24 | 0.5-12 | 72 | 4 |

| Catalyst Loading | - | - | 1.0 eq | - |

Solvent Effects and Reaction Kinetics

Solvent effects play a crucial role in determining the efficiency and selectivity of multi-step synthesis routes for 4-methoxy-3,5-dimethylpyridine [25] [23] [24]. The choice of solvent significantly influences reaction kinetics, product distribution, and ease of product isolation [23] [24]. Polar protic solvents such as methanol and ethanol generally favor nucleophilic substitution reactions, while aprotic solvents like dichloromethane are preferred for oxidation and electrophilic substitution steps [25] [23].

The effect of solvent polarity on reaction kinetics has been extensively studied for pyridine methoxylation reactions [23]. Increasing solvent polarity typically increases activation free energy for methylation reactions involving pyridine derivatives [23]. This effect is attributed to stabilization of charged transition states in polar media, which can either accelerate or decelerate reactions depending on the charge distribution in the transition state [23].

Hydrogen bonding interactions between solvents and reactants significantly influence reaction pathways and kinetics [25] [24]. Protic solvents can form hydrogen bonds with pyridine nitrogen atoms, affecting their nucleophilicity and reactivity toward electrophilic reagents [25]. These interactions can be beneficial for certain transformations but may inhibit others, requiring careful solvent selection for each synthetic step [24].

Temperature effects on reaction kinetics vary significantly with solvent choice [24]. In low-boiling solvents, elevated temperatures may be limited by solvent volatility, while high-boiling solvents allow for more aggressive reaction conditions [24]. The thermal stability of intermediates and products must also be considered when optimizing temperature and solvent combinations [24].

Solvent recycling and environmental considerations have become increasingly important factors in solvent selection for industrial processes [15] [19]. Green solvents such as water, ionic liquids, and supercritical fluids offer environmental advantages while often providing enhanced reaction rates and selectivities [15] [19]. The development of solvent-free reaction conditions using mechanochemical activation or light-induced processes represents the ultimate goal for environmentally sustainable synthesis [19].

| Solvent Type | Dielectric Constant | Hydrogen Bonding | Reaction Rate Effect | Environmental Impact |

|---|---|---|---|---|

| Methanol | 33.0 | Strong | Moderate | Low |

| Dichloromethane | 8.9 | None | High | Moderate |

| Water | 80.1 | Strong | Variable | Very Low |

| Ionic Liquids | Variable | Variable | Enhanced | Very Low |